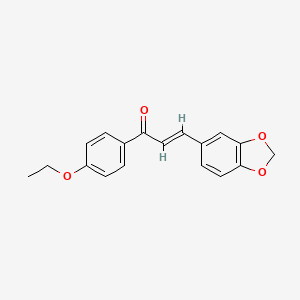

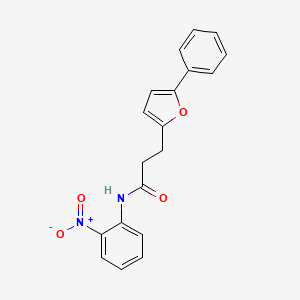

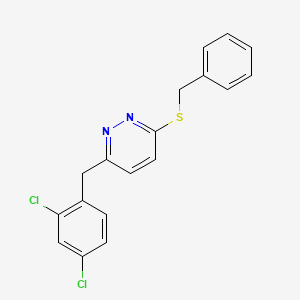

![molecular formula C20H15N3O2S B2395624 2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863588-50-5](/img/structure/B2395624.png)

2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” is a chemical compound with the molecular formula C20H15N3O2S . It has been studied for its potential use in the treatment of infections caused by human polyomaviruses JCV and BKV . The compound has been found to inhibit the hexameric helicase of JCV large T antigen, which is a key enzyme in the replication of the virus .

Synthesis Analysis

The synthesis of this compound involves a series of steps starting from commercially available substances . The process involves the design and synthesis of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues . The synthesized compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis

The crystal structure of “2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” has been determined using X-ray diffraction . The compound was found to bind to the JCV helicase, and the crystal structures obtained allowed for the improvement of the biochemical activity of the inhibitors .Chemical Reactions Analysis

The compound has been found to show potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The IC50 of a representative compound could reach to 3.6 nm .Physical And Chemical Properties Analysis

The compound has a molecular weight of 361.4170 . Further physical and chemical properties such as solubility, stability, and melting point would require additional experimental data.Scientific Research Applications

Antioxidant Activity

Thiazolo[4,5-b]pyridines, including the compound , have been found to exhibit high antioxidant activity . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.

Antimicrobial Activity

These compounds have also been identified as having antimicrobial properties . This suggests potential applications in the development of new antimicrobial agents, which could be particularly valuable given the increasing prevalence of antibiotic-resistant bacteria.

Herbicidal Activity

Thiazolo[4,5-b]pyridines have been reported to possess herbicidal activity . This could make them useful in the development of new herbicides for use in agriculture.

Anti-inflammatory Activity

These compounds have been found to have anti-inflammatory effects . This suggests potential applications in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease.

Antifungal Activity

Thiazolo[4,5-b]pyridines have been reported to have antifungal properties . This could make them useful in the treatment of fungal infections.

Antitumor Activity

These compounds have been identified as having antitumor activity . This suggests potential applications in the development of new anticancer drugs.

Histamine H3 Receptor Antagonists

Some representatives of this class have been reported as histamine H3 receptor antagonists . This could make them useful in the treatment of conditions such as allergies and asthma.

Bioisosteres of Purine

Thiazolo[4,5-b]pyridines are biologically relevant purine bioisosteres . This means they could potentially be used as substitutes for purine in the development of new drugs.

Mechanism of Action

Target of Action

The primary target of 2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is the hexameric helicase of JC polyomavirus large T antigen . This protein plays a crucial role in the replication of the virus, making it an attractive target for antiviral drug development .

Mode of Action

The compound acts as an ATP-competitive inhibitor of the JC virus helicase . It binds to the active site of the helicase, preventing the binding of ATP and thus inhibiting the helicase activity . This prevents the unwinding of the viral DNA, which is a necessary step in viral replication .

Biochemical Pathways

By inhibiting the JC virus helicase, the compound disrupts the viral replication pathway . This prevents the production of new virus particles, thereby limiting the spread of the virus within the host .

Result of Action

The inhibition of JC virus replication by this compound could potentially lead to a decrease in viral load in infected individuals . This could alleviate the symptoms of viral infection and prevent the progression of diseases caused by the JC virus .

Future Directions

properties

IUPAC Name |

2-phenoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c24-18(13-25-16-5-2-1-3-6-16)22-15-10-8-14(9-11-15)19-23-17-7-4-12-21-20(17)26-19/h1-12H,13H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAPYHPZSFYJPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

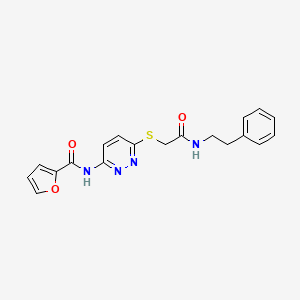

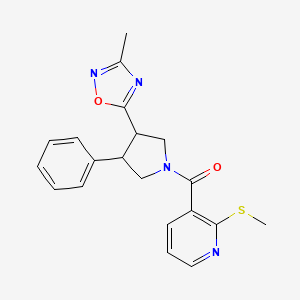

![3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2395543.png)

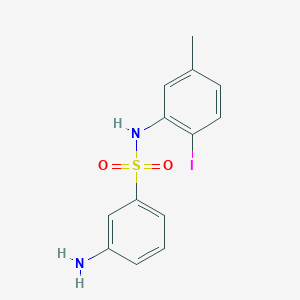

![N-[[4-[4-(Pyrazol-1-ylmethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2395544.png)

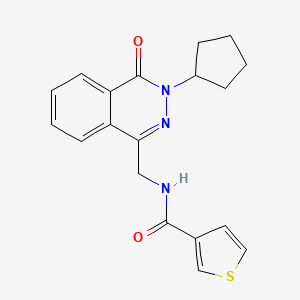

![Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2395550.png)

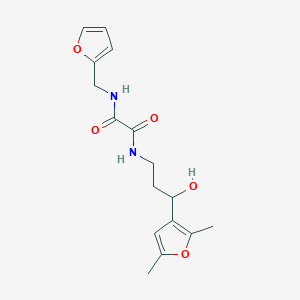

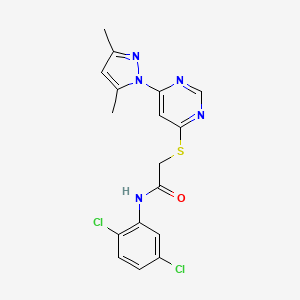

![N-[(3,7-Dimethyl-1-benzofuran-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2395555.png)

![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2395559.png)